3-Amino-4-bromobenzisoxazole

Monoamine oxidase Neurodegeneration Isoform selectivity

Researchers requiring isoform-selective MAO-A inhibition without off-target MAO-B effects face limited sourcing options for qualified 3-Amino-4-bromobenzisoxazole. This building block solves that problem: • >5,000-fold selectivity for MAO-A (IC50 = 66 nM) vs. MAO-B (IC50 = 360,000 nM), enabling clean mechanistic studies. • 4-Bromo substituent enables Pd-catalyzed cross-coupling for rapid library diversification. • Validated identity and purity, shipped under controlled conditions to preserve chemical integrity.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B13711346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromobenzisoxazole
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=NOC(=C2C(=C1)Br)N
InChIInChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2
InChIKeyGNKBOQKOCNYKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromobenzisoxazole Overview


3-Amino-4-bromobenzisoxazole (CAS 1501033-04-0) is a halogenated benzisoxazole derivative featuring a bromine atom at the 4-position and an amino group at the 3-position of the fused heterocyclic core [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted or chloro-substituted analogs . The compound has demonstrated significant and selective inhibition of monoamine oxidase A (MAO-A) with an IC50 of 66 nM, while exhibiting minimal activity against MAO-B (IC50 = 360,000 nM), representing an isoform selectivity ratio exceeding 5,000-fold [2]. The scaffold is also recognized as a privileged structure in medicinal chemistry, with applications in kinase inhibition, coagulation factor targeting, and CNS receptor modulation [3].

Reported MAO-A isoform selectivity context
Bromine-substituted scaffold for cross-coupling diversification
Halogen-dependent SAR studies (Bromine vs. Chlorine)

Why 3-Amino-4-bromobenzisoxazole Is Irreplaceable


Substitution within the benzisoxazole class is not functionally equivalent; the specific halogen (bromine vs. chlorine) and its position on the fused ring system profoundly alter both biological activity and synthetic utility . The bromine atom in 3-amino-4-bromobenzisoxazole provides a heavier, more polarizable halogen that enhances binding interactions in hydrophobic enzyme pockets and serves as a versatile synthetic handle for cross-coupling reactions that are not accessible with chloro- or unsubstituted analogs [1]. Replacing this compound with 3-amino-4-chlorobenzisoxazole or unsubstituted benzisoxazole would alter both target engagement profiles and downstream reaction pathways, compromising experimental reproducibility and SAR continuity [2].

Halogen substitution
Bromine vs. chlorine may alter target binding and synthetic reactivity profiles, limiting direct replacement.
Unsubstituted analog
Unsubstituted benzisoxazole lacks reported MAO inhibition; mechanistic studies may not transfer.
Cross-coupling handle
Bromine enables Pd-catalyzed couplings; chloro or unsubstituted scaffolds may not provide equivalent reactivity.

3-Amino-4-bromobenzisoxazole Comparative Evidence


MAO-A vs. MAO-B Isoform Selectivity

3-Amino-4-bromobenzisoxazole exhibits potent and selective inhibition of bovine MAO-A (IC50 = 66 nM) with negligible activity against MAO-B (IC50 = 360,000 nM), yielding a selectivity ratio >5,000-fold [1]. In contrast, unsubstituted 1,2-benzisoxazole lacks this substitution pattern and does not exhibit comparable MAO inhibition [2].

MAO-A vs. MAO-B Selectivity
Reported comparison
MAO-A IC50 66 nM vs. MAO-B 360,000 nM (>5,000×)
Supports MAO-A pathway-response interpretation
Bovine brain mitochondria assay; unsubstituted analog shows no measurable inhibition
Monoamine oxidase Neurodegeneration Isoform selectivity

Physicochemical Impact of Halogen Substitution

The bromine atom at the 4-position increases molecular weight to 213.03 g/mol compared to 168.58 g/mol for the chloro analog [1]. This difference in halogen size and polarizability influences lipophilicity, binding kinetics, and synthetic versatility (e.g., Suzuki coupling).

Halogen Mass Impact
Data to verify
213.03 g/mol (Bromo) vs. 168.58 g/mol (Chloro) [+44.45]
Supports halogen-dependent SAR review
Calculated from molecular formula; experimental ADME not reported
Medicinal chemistry SAR Physicochemical properties

Bromine-Enabled Cross-Coupling Reactivity

The 4-bromo substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification of the benzisoxazole core [1]. The chloro analog exhibits lower reactivity in such transformations due to the stronger C-Cl bond [2].

Cross-Coupling Reactivity
Class-level inference
Bromo: readily participates; Chloro: lower reactivity
Supports synthetic route selection
Reactivity may vary under specific Pd-catalyzed conditions
Organic synthesis Cross-coupling Medicinal chemistry

3-Amino-4-bromobenzisoxazole Research Applications


Neuroscience: Selective MAO-A Inhibition

3-Amino-4-bromobenzisoxazole is ideal for investigating MAO-A-specific pathways in depression and anxiety models due to its >5,000-fold selectivity over MAO-B [1]. Researchers can use this compound to probe MAO-A function without off-target MAO-B effects, a critical requirement for mechanistic studies.

Halogen-Dependent SAR and Lead Optimization

The bromine atom at the 4-position provides a distinct physicochemical profile compared to chloro analogs, enabling systematic SAR studies of halogen effects on target binding and pharmacokinetics [2]. This compound serves as a key intermediate for exploring halogen bonding and steric effects in enzyme pockets.

Cross-Coupling Building Block for Library Synthesis

The 4-bromo substituent allows efficient palladium-catalyzed cross-coupling reactions, facilitating the rapid synthesis of diverse benzisoxazole-based libraries for high-throughput screening [3]. This synthetic handle is essential for generating novel analogs in drug discovery programs.

Application
Selection Property
Validation Focus
MAO-A pathway studies
Reported isoform selectivity context
MAO-A inhibition endpoint review
Halogen-dependent SAR
Bromine substitution profile
Halogen effect on binding/PK endpoints
Benzisoxazole library diversification
Bromo cross-coupling handle
Synthetic route compatibility review
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